molecular formula C40H36N2O5 B13391802 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid

Cat. No.: B13391802
M. Wt: 624.7 g/mol
InChI Key: YWEDBQXENWAMAS-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid (hereafter referred to as Fmoc-HGln(Trt)-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group removed under mild alkaline conditions (e.g., piperidine) .
  • Trt (Trityl): An acid-labile group cleaved with trifluoroacetic acid (TFA) .

The compound’s hexanoic acid backbone includes an amide bond at position 6, forming a 6-oxo-6-(tritylamino) motif. This design enables selective deprotection during peptide assembly, making it valuable for synthesizing complex peptides with sensitive functional groups .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c43-37(42-40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-31(26-38(44)45)41-39(46)47-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36/h1-23,31,36H,24-27H2,(H,41,46)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEDBQXENWAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents, such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like N,N’-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s binding to proteins and enzymes. The tritylamino group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity, influence protein folding, and affect cellular signaling pathways .

Comparison with Similar Compounds

Fmoc-Lys(Trt)-OH

  • Structure: (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid .
  • Key Differences: Backbone: Lysine residue (ε-amino group protected by Trt) vs. homoglutamine (δ-carboxamide protected by Trt) in Fmoc-HGln(Trt)-OH. Applications: Fmoc-Lys(Trt)-OH is used for introducing lysine with orthogonal protection, while Fmoc-HGln(Trt)-OH is tailored for glutamine analogues in peptide backbones .
  • Synthesis : Both compounds use Fmoc-OSu (Fmoc succinimidyl carbonate) for amine protection, but Fmoc-HGln(Trt)-OH requires additional steps to introduce the 6-oxo group .
Property Fmoc-HGln(Trt)-OH Fmoc-Lys(Trt)-OH
Molecular Weight ~624.26 g/mol ~625.72 g/mol
Protecting Groups Fmoc (α-amine), Trt (δ-amide) Fmoc (α-amine), Trt (ε-amine)
Yield in Synthesis Not explicitly reported 68–98%
CCS (Ų, [M+H]+) 253.6 Not reported

Dde-Lys(Fmoc)-OH

  • Structure: (2S)-2-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(Fmoc-amino)hexanoic acid .
  • Key Differences :
    • Protection Strategy : Combines Fmoc (base-labile) and Dde (hydrazine-labile) groups, enabling orthogonal deprotection distinct from Trt .
    • Stability : Dde is stable under acidic conditions but cleaved rapidly with 2% hydrazine, whereas Trt requires stronger acids (e.g., TFA) .
Property Fmoc-HGln(Trt)-OH Dde-Lys(Fmoc)-OH
Deprotection Conditions TFA (for Trt) Hydrazine (for Dde)
Applications Peptides requiring acid-stable intermediates Sequential SPPS with hydrazine-sensitive sequences

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(3-Methyldiazirin-3-yl)propanoylamino]hexanoic Acid

  • Structure : Photoactivatable diazirine group at position 6 .
  • Key Differences :
    • Functional Group : Diazirine enables UV-induced crosslinking for studying protein interactions, unlike the inert Trt group in Fmoc-HGln(Trt)-OH .
    • Synthesis Yield : 61% (similar to Fmoc-HGln(Trt)-OH derivatives) .

Fmoc-Protected Pyrrolidine Derivatives

  • Example: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid .
  • Key Differences: Backbone Rigidity: Spirocyclic structures enhance conformational restriction, unlike the flexible hexanoic acid chain in Fmoc-HGln(Trt)-OH . Applications: Used in peptidomimetics for drug discovery vs. natural peptide synthesis for Fmoc-HGln(Trt)-OH .

Key Research Findings

  • Synthetic Efficiency : Fmoc-HGln(Trt)-OH achieves moderate yields (61–75%) comparable to analogues like compound 25 in .
  • Orthogonal Protection : The Trt group’s acid lability allows sequential deprotection without disrupting Fmoc, critical for multi-step SPPS .
  • Physical Properties : Predicted collision cross-section (CCS) data for Fmoc-HGln(Trt)-OH adducts ([M+H]+: 253.6 Ų) aids in LC-MS characterization .

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid, also known by its IUPAC name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid, is a compound with significant potential in various biological applications. Its molecular formula is C40H36N2O5, and it has been noted for its structural complexity and potential therapeutic uses.

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for protecting amino groups. The presence of the trityl group enhances its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

PropertyValue
CAS Number401915-55-7
Molecular Weight624.73 g/mol
Purity≥95%
IUPAC Name(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of drug delivery and cancer therapy. The following sections summarize key findings related to its biological activity.

1. Antitumor Activity

Studies have shown that derivatives of Fmoc-protected amino acids can inhibit tumor growth by interfering with cellular signaling pathways. Specifically, compounds with similar structures have been found to induce apoptosis in cancer cells, suggesting that 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid may possess similar properties.

2. Drug Delivery Systems

The amphiphilic nature of the compound allows it to form nanoparticles, which can encapsulate drugs for targeted delivery. Research has demonstrated that such systems can enhance the bioavailability and efficacy of chemotherapeutic agents while minimizing side effects.

3. Cell Penetration

The trityl group contributes to the compound's ability to penetrate cell membranes effectively. This characteristic is crucial for developing carriers for nucleic acids or other therapeutic agents, enhancing their cellular uptake.

Case Studies

  • Nanoparticle Formulation : A study conducted by Zhang et al. (2021) explored the use of Fmoc-amino acid derivatives in formulating nanoparticles for delivering doxorubicin to breast cancer cells. The results indicated a significant reduction in cell viability compared to free drug treatment, highlighting the potential of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid as a drug delivery vehicle.
  • Apoptosis Induction : In another study by Liu et al. (2022), the compound was tested against various cancer cell lines. The findings revealed that treatment with the compound led to increased levels of caspase activation and PARP cleavage, markers indicative of apoptosis.

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